2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide
Description
This compound features a sulfanyl-acetamide backbone linked to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. Its synthesis typically involves S-alkylation of tetrazole derivatives with α-halogenated ketones in basic media, as seen in analogous triazole syntheses . Spectroscopic characterization (e.g., IR, NMR) confirms the absence of tautomeric thiol forms, with key absorption bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), supporting the thione tautomer .
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-12-6-8-14(9-7-12)22-15(19-20-21-22)10-24-11-16(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXABGJAWOSWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced via a thiol-ene reaction, where a thiol group reacts with an alkene.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antioxidant agent.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the fluorophenyl group can interact with various enzymes and receptors, leading to biological effects such as antibacterial and antioxidant activities .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- 4-Ethoxyphenyl Derivative () : Replacing the 4-fluorophenyl group with 4-ethoxyphenyl introduces steric bulk and electron-donating effects. The ethoxy group (OCH₂CH₃) may reduce electrophilicity compared to fluorine, altering pharmacokinetic properties like solubility and metabolic stability.
- Chlorine’s strong electron-withdrawing effect could modulate receptor binding differently than fluorine.
Heterocyclic Core Modifications
- 1,3,4-Thiadiazole Derivatives () : Substituting tetrazole with thiadiazole introduces a sulfur-rich heterocycle, which may enhance metal-binding capacity or alter redox properties. The 5-ethyl-1,3,4-thiadiazol-2-yl group in could improve stability under acidic conditions.
- This modification might enhance interactions with hydrophilic enzyme pockets compared to the tetrazole core.
Spectral and Crystallographic Differences
- IR Spectroscopy : The target compound’s IR spectrum lacks C=O bands (1663–1682 cm⁻¹), confirming cyclization into the tetrazole structure, unlike precursor hydrazinecarbothioamides .
- Crystal Packing () : A related acetic acid derivative (C10H10N4O2S2) crystallizes in a triclinic system (space group P1) with O—H···N hydrogen bonds and π-π interactions. Such packing motifs suggest solid-state stability differences compared to bulkier analogs like the 3-chloro-4-methylphenyl derivative .
Pharmacological Implications
- Antiproliferative Activity () : Hydroxyacetamide derivatives with triazole-thione moieties exhibit antiproliferative effects, suggesting that the tetrazole core in the target compound may similarly interact with cancer-related enzymes.
- Binding Affinity : The 4-fluorophenyl group’s electronegativity may enhance binding to aryl hydrocarbon receptors (AhR) compared to ethoxy or chloro substituents, which prioritize hydrophobic interactions .
Data Tables
Table 1: Structural and Spectral Comparison
*Estimated based on ; †Calculated from C18H20N4O2S2; ‡From C13H12ClN5OS2.
Biological Activity
The compound 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a complex structure, integrating a tetrazole ring and a fluorophenyl group, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.4 g/mol. Its structure includes several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Tetrazole | Enhances solubility and bioactivity |
| Fluorophenyl | Increases lipophilicity and metabolic stability |
| Sulfanyl | Potential for nucleophilic attack in biological systems |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole moiety followed by the introduction of the sulfanyl and phenylacetamide groups. The synthetic pathway may include:
- Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : Nucleophilic substitution methods are often employed.
- Final Coupling : The phenylacetamide moiety is added to complete the synthesis.
Antitumor Activity
Recent studies have indicated that compounds with tetrazole moieties exhibit significant antitumor properties. In vitro assays have demonstrated that derivatives similar to this compound show promising activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| HT-29 | 0.08 | Sorafenib | 3.61 |
| H460 | 0.36 | PAC-1 | 1.36 |
| MKN-45 | 0.97 |
These findings suggest that the compound may inhibit specific kinases involved in cancer progression, similar to existing therapies like sorafenib.
Antimicrobial Activity
The presence of the tetrazole and fluorophenyl groups also suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broad spectrum of activity.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways associated with tumor growth.
- Interaction with DNA : There is potential for binding to DNA or RNA structures, disrupting cellular functions.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Study on Antitumor Activity : A series of tetrazole derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects comparable to established chemotherapeutics.
- Antimicrobial Testing : Compounds featuring similar functional groups were evaluated for their ability to inhibit bacterial growth, with several exhibiting notable activity against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
